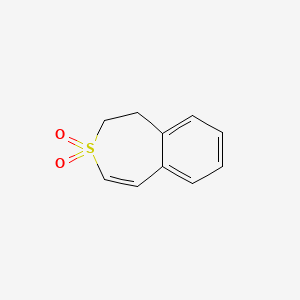
1,2-Dihydro-3-benzothiepine 3,3-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dihydro-3-benzothiepine 3,3-dioxide is an organic compound characterized by a benzothiepine ring structure with a dioxide functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-3-benzothiepine 3,3-dioxide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-mercaptobenzaldehyde with ethylene oxide, followed by oxidation to introduce the dioxide functionality. The reaction conditions often require the use of a base, such as sodium hydroxide, and an oxidizing agent like hydrogen peroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Industrial methods also focus on minimizing by-products and ensuring the scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dihydro-3-benzothiepine 3,3-dioxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the dioxide group back to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, reduced sulfides, and various substituted benzothiepines, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,2-Dihydro-3-benzothiepine 3,3-dioxide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its use as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dihydro-3-benzothiepine 3,3-dioxide involves its interaction with molecular targets such as enzymes and receptors. The dioxide group can participate in redox reactions, influencing the compound’s reactivity and binding affinity. The benzothiepine ring structure allows for interactions with hydrophobic pockets in proteins, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Benzothiadiazine 1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazole: Studied for its antimicrobial and anticancer activities.
1,2-Benzisothiazole 1,1-dioxide: Used in the synthesis of dyes and pigments.
Uniqueness
1,2-Dihydro-3-benzothiepine 3,3-dioxide is unique due to its specific ring structure and the presence of the dioxide group, which imparts distinct chemical reactivity and potential biological activities
Eigenschaften
CAS-Nummer |
2765-43-7 |
|---|---|
Molekularformel |
C10H10O2S |
Molekulargewicht |
194.25 g/mol |
IUPAC-Name |
1,2-dihydro-3λ6-benzothiepine 3,3-dioxide |
InChI |
InChI=1S/C10H10O2S/c11-13(12)7-5-9-3-1-2-4-10(9)6-8-13/h1-5,7H,6,8H2 |
InChI-Schlüssel |
ZDMFUYFYAYSBHQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CS(=O)(=O)C=CC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















